molecular formula C13H15BrN2OS B6639776 (2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol

Cat. No.: B6639776
M. Wt: 327.24 g/mol
InChI Key: QMPJLZYNPCOEDA-SECBINFHSA-N
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Description

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol is a complex organic compound that features a bromophenyl group, a thiazole ring, and a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring to introduce the bromine atom at the desired position. This is followed by the formation of the thiazole ring through a cyclization reaction involving a suitable thioamide and a haloketone. The final step involves the coupling of the thiazole derivative with ®-2-amino-1-propanol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and thiazole moieties can facilitate binding to specific sites, while the propanol group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[2-(3-chlorophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol
  • (2R)-2-[[2-(3-fluorophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol
  • (2R)-2-[[2-(3-methylphenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol

Uniqueness

The uniqueness of (2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

IUPAC Name

(2R)-2-[[2-(3-bromophenyl)-1,3-thiazol-4-yl]methylamino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-9(7-17)15-6-12-8-18-13(16-12)10-3-2-4-11(14)5-10/h2-5,8-9,15,17H,6-7H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPJLZYNPCOEDA-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CSC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NCC1=CSC(=N1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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